molecular formula C9H12O B3188164 Cyclohexanone, 2-(2-propynyl)- CAS No. 19823-75-7

Cyclohexanone, 2-(2-propynyl)-

Cat. No.: B3188164
CAS No.: 19823-75-7
M. Wt: 136.19 g/mol
InChI Key: MDONMAOIBYIBGQ-UHFFFAOYSA-N
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Description

Structural Classification and Significance of α-Substituted Cyclic Ketones

Cyclohexanone (B45756), 2-(2-propynyl)- is classified as an α-substituted cyclic ketone. This means that a substituent, in this case, the 2-propynyl group, is attached to the carbon atom adjacent to the carbonyl group (the α-carbon) of the cyclohexanone ring. researchgate.net The cyclohexanone ring itself is a six-membered ring of carbon atoms containing a ketone functional group. wikipedia.org

The significance of α-substituted cyclic ketones in organic synthesis is substantial. They are key precursors in the construction of a wide array of more complex molecules, including natural products and pharmaceuticals. The reactivity of the α-position allows for a variety of chemical modifications, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The development of methods for the enantioselective synthesis of these ketones is a major focus in modern organic chemistry, as the stereochemistry at the α-carbon can be crucial for the biological activity of the final product. rsc.orgnih.gov The introduction of an alkyne-containing substituent, such as the propargyl group, further enhances the synthetic utility of these compounds, opening pathways to reactions like cycloadditions and metal-catalyzed cross-coupling reactions. nih.gov

Advanced Considerations in Nomenclature and Stereochemistry of Cyclohexanone, 2-(2-propynyl)-

The systematic IUPAC name for this compound is 2-(prop-2-yn-1-yl)cyclohexan-1-one. nih.gov The numbering of the cyclohexanone ring begins at the carbonyl carbon as position 1, and the substituent is located at position 2. The substituent itself is a prop-2-ynyl group, indicating a three-carbon chain with a triple bond starting at the second carbon of that chain.

The presence of a stereocenter at the α-carbon (the carbon at position 2 of the cyclohexanone ring) means that Cyclohexanone, 2-(2-propynyl)- can exist as a pair of enantiomers, (R)- and (S)-. The specific stereochemistry can significantly influence the compound's reactivity and the stereochemical outcome of subsequent reactions. The synthesis of a specific enantiomer often requires the use of chiral catalysts or starting materials. dntb.gov.ua For instance, methods have been developed for the enantioselective propargylation of ketones to produce specific stereoisomers. dntb.gov.ua

Below is a table summarizing key identifiers and properties of Cyclohexanone, 2-(2-propynyl)-.

PropertyValue
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name 2-(prop-2-ynyl)cyclohexan-1-one
Synonyms 2-(2-propynyl)cyclohexanone
CAS Number Not explicitly found for this specific compound, though related structures have CAS numbers.
Canonical SMILES C#CCC1CCCCC1=O
InChIKey MDONMAOIBYIBGQ-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19823-75-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-prop-2-ynylcyclohexan-1-one

InChI

InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h1,8H,3-7H2

InChI Key

MDONMAOIBYIBGQ-UHFFFAOYSA-N

SMILES

C#CCC1CCCCC1=O

Canonical SMILES

C#CCC1CCCCC1=O

Origin of Product

United States

Strategic Synthetic Methodologies for Cyclohexanone, 2 2 Propynyl and Its Derivatives

Alkylation Approaches for α-Propargylation of Cyclohexanone (B45756)

Direct alkylation of pre-formed enolates or their equivalents with propargylic electrophiles remains a cornerstone for the synthesis of 2-(2-propynyl)cyclohexanone. The success of these methods hinges on the efficient generation of the nucleophile and controlling the reaction's selectivity.

Enolate-Mediated Alkylation Strategies

The most traditional route to α-propargylation involves the deprotonation of cyclohexanone with a strong base to form a nucleophilic enolate, which is then intercepted by a propargyl halide. The choice of base and reaction conditions is critical to the outcome.

The formation of an enolate from an unsymmetrical ketone like cyclohexanone can result in two different isomers: the kinetic enolate (less substituted) and the thermodynamic enolate (more substituted). To achieve selective propargylation at the desired α-position, kinetic control is typically employed. This is achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. libretexts.org Lithium diisopropylamide (LDA) is a frequently used base for this purpose as it rapidly and quantitatively deprotonates the less hindered α-carbon. libretexts.orgacs.org

Base/Solvent SystemTemperatureOutcomeKey Features
Lithium Diisopropylamide (LDA) / Tetrahydrofuran (THF)-78 °C to 0 °CFavors kinetic enolateStrong, hindered base minimizes self-condensation and favors mono-alkylation at the less substituted position. libretexts.orgacs.org
Potassium Bis(trimethylsilyl)amide (KHMDS) / THF-78 °CFavors kinetic enolateAnother bulky base option for generating the kinetic enolate. researchgate.net
Lithium in liquid Ammonia (Li/NH₃)-33 °CForms enolate for alkylationDissolving metal conditions can be used to generate the enolate prior to adding the alkylating agent. prepchem.com

Application of Organometallic Reagents in Propargyl Transfer Reactions

Organometallic reagents offer an alternative to traditional enolate chemistry for propargylation. These methods often involve the reaction of a propargyl- or allenyl-metal species with a ketone or an enolate equivalent. scispace.comresearchgate.net The nature of the metal (e.g., boron, zinc, tin, indium) and the ligands influences the regioselectivity of the addition, which can yield either the desired homopropargylic product or an allenic isomer. mdpi.comnih.govuow.edu.au

For the α-propargylation of ketones, one strategy involves the reaction of an enolate, such as a silyl (B83357) enol ether of cyclohexanone, with a propargylic electrophile activated by a Lewis acid. More direct applications involve propargylboronates or related species. uow.edu.au For instance, allenyl- and propargylboronates have emerged as versatile reagents that can undergo transmetalation with other metals like copper or zinc to generate highly reactive and selective propargylating agents. uow.edu.au While many of these reactions target the carbonyl carbon to produce homopropargylic alcohols, modifications can direct the reaction to the α-position. mdpi.comnih.gov

Organometallic Reagent TypeMetal (M)Typical SubstrateKey Features
Propargyl/Allenyl BoronatesBoron (B)Aldehydes, Ketones, IminesStable, low toxicity reagents; can be used in catalytic systems with other metals (Cu, Zn) for high regioselectivity. uow.edu.au
Propargyl Grignard/LithiumMagnesium (Mg), Lithium (Li)Carbonyls, IminesHighly reactive, classic organometallic reagents; regioselectivity can be an issue. researchgate.net
Propargyl Zinc HalidesZinc (Zn)CarbonylsUsed in Barbier-type reactions; can be generated in situ. researchgate.net
Propargyl Tin/Indium ReagentsTin (Sn), Indium (In)AldehydesOften used in aqueous or moist solvents for Barbier-type additions. nih.gov

Chemo- and Regioselectivity in α-Substitution

Controlling selectivity is a paramount challenge in the α-alkylation of ketones.

Regioselectivity: For unsymmetrical ketones like 2-methylcyclohexanone, alkylation can occur at either the more substituted (α) or less substituted (α') position. As mentioned, kinetic deprotonation with bulky bases like LDA at low temperatures favors the formation of the less-substituted enolate, leading to alkylation at the C6 position. libretexts.orgresearchgate.net Conversely, thermodynamic conditions (e.g., a weaker base, higher temperatures, longer reaction times) allow for enolate equilibration, favoring the more stable, substituted enolate and subsequent alkylation at the C2 position. libretexts.org

Chemoselectivity (Mono- vs. Polyalkylation): The formation of a new enolate from the mono-alkylated product can lead to a second alkylation, resulting in di- and poly-alkylated species. This can be suppressed by using a full equivalent of a strong base like LDA to convert the starting ketone completely into its enolate before the electrophile is added. nih.gov

Chemoselectivity (C- vs. O-alkylation): Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation) to form a vinyl ether. C-alkylation is generally favored with soft electrophiles like propargyl halides in SN2 reactions. organicchemistrydata.org The choice of counter-ion and solvent also plays a significant role; more covalent metal-oxygen bonds (e.g., with lithium) and polar aprotic solvents tend to favor C-alkylation.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful and often more selective methods for forming C-C bonds, including the α-propargylation of ketones. Palladium and cobalt complexes have been particularly effective in this arena.

Palladium-Catalyzed Decarboxylative and Related Allylation/Propargylation Analogs

Palladium-catalyzed decarboxylative alkylation has become a prominent strategy for the α-functionalization of ketones. This method avoids the use of stoichiometric strong bases by generating the enolate equivalent in situ under neutral or mild conditions. The general approach involves the reaction of an enol carbonate or a β-keto ester of cyclohexanone. nih.govku.edu

In a typical cycle, a Pd(0) catalyst undergoes oxidative addition to a propargyl carbonate or a related substrate to form a π-propargylpalladium(II) complex. ku.edu For decarboxylative propargylation, a ketone is first converted to an allyl or propargyl β-keto ester. The palladium catalyst facilitates a decarboxylation to generate the nucleophilic enolate, which is then captured by the electrophilic π-allyl or π-propargyl palladium species. acs.org This approach has been successfully applied to the construction of all-carbon quaternary stereocenters. acs.org While many examples focus on allylation, the methodology has been extended to propargylation, offering a valuable route to compounds like 2-(2-propynyl)cyclohexanone and its derivatives. ku.edu

Cobalt-Mediated Propargylation via Dicobalt Hexacarbonyl Complexes

The Nicholas reaction is a classic and highly effective method for the synthesis of α-propargylated ketones. researchgate.net This reaction utilizes the ability of a dicobalt hexacarbonyl fragment, Co₂(CO)₆, to complex with the triple bond of an alkyne. This complexation dramatically stabilizes a positive charge at the adjacent propargylic position. core.ac.uk

The synthetic sequence begins with the complexation of a propargyl alcohol or ether with dicobalt octacarbonyl, Co₂(CO)₈, to form the stable alkyne-Co₂(CO)₆ complex. Treatment of this complex with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a protic acid generates a highly stabilized propargyl cation. core.ac.ukuwindsor.ca This electrophilic cation is not susceptible to the rearrangements that plague uncomplexed propargyl cations.

The stabilized cation is then quenched with a suitable nucleophile. For the synthesis of 2-(2-propynyl)cyclohexanone, the silyl enol ether of cyclohexanone serves as an effective enolate equivalent. The nucleophilic attack of the silyl enol ether on the cobalt-stabilized cation proceeds efficiently to form the C-C bond at the α-position. wikipedia.org The final step is an oxidative decomplexation using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric nitrate to remove the cobalt cluster and regenerate the alkyne functionality, yielding the final product. csic.es

Reagent/StepPurposeTypical ConditionsReference
1. Dicobalt Octacarbonyl [Co₂(CO)₈]Complexation of propargyl alcohol/etherDichloromethane (DCM) or hexane, room temp. researchgate.netcore.ac.uk
2. Lewis Acid (e.g., BF₃·OEt₂)Generation of stabilized propargyl cationDCM, low temperature (e.g., -78 °C) uwindsor.ca
3. Silyl Enol Ether of CyclohexanoneNucleophilic attack on the cationAdded to the cation solution at low temp. wikipedia.org
4. Oxidizing Agent (e.g., CAN, Fe(NO₃)₃)Decomplexation to yield final productAcetone or ethanol, 0 °C to room temp. csic.es

Enantioselective Synthesis of Chiral Cyclohexanone, 2-(2-propynyl)- Enantiomers

The synthesis of specific enantiomers of 2-(2-propynyl)cyclohexanone is a significant challenge in organic chemistry, driven by the importance of enantiomerically pure compounds in pharmaceuticals and materials science. Methodologies to achieve this enantioselectivity can be broadly categorized into strategies involving chiral auxiliaries, asymmetric catalysis, and the separation of diastereomers.

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based synthesis is a robust strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral 2-(2-propynyl)cyclohexanone, a common method involves the formation of a chiral enamine or imine from cyclohexanone and a chiral amine, such as one derived from (S)-(-)-1-phenylethylamine or (S)-2-(methoxymethyl)pyrrolidine (SMP). The resulting chiral enamine is then alkylated with a propargyl halide. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the enamine removes the auxiliary and reveals the chiral ketone.

A well-established class of chiral auxiliaries for the α-alkylation of ketones are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones. The process involves:

Formation of the SAMP/RAMP hydrazone of cyclohexanone.

Deprotonation with a strong base like lithium diisopropylamide (LDA) to form a chiral aza-enolate.

Alkylation with a propargyl electrophile (e.g., propargyl bromide). The chiral auxiliary directs the alkylation to occur from a specific face.

Ozonolysis or other oxidative cleavage methods to remove the auxiliary and yield the enantiomerically enriched 2-(2-propynyl)cyclohexanone.

Another prominent example involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net While typically used for acyl compounds, related strategies can be adapted for ketones. The general principle is illustrated in the table below.

Table 1: Chiral Auxiliary-Based Propargylation of Cyclohexanone Derivatives

Chiral Auxiliary Reaction Steps Typical Diastereomeric Excess (d.e.) Reference
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) 1. Hydrazone formation. 2. Deprotonation (LDA). 3. Alkylation with propargyl bromide. 4. Ozonolysis. >95% wikipedia.org
(R,R)- and (S,S)-Pseudoephedrine 1. Amide formation with a cyclohexanecarboxylic acid derivative. 2. Enolate formation. 3. Alkylation. 4. Auxiliary cleavage. >90% wikipedia.org

Asymmetric Catalysis in Propargylation Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the chiral product. researchgate.net For the α-propargylation of cyclohexanone, this typically involves the reaction of a cyclohexanone enolate, or a related enol equivalent, with a propargyl electrophile in the presence of a chiral catalyst system.

Transition metal catalysis is a powerful tool in this context. Chiral complexes of metals such as copper, gold, or nickel can create a chiral environment around the reacting species, influencing the stereochemical outcome. researchgate.netnsf.gov For instance, a complex formed from a copper(I) salt and a chiral ligand, like a PyBox (pyranosyl-oxazoline) ligand, can effectively catalyze the enantioselective propargylation of ketone enolates. rsc.org The reaction of a silyl enol ether of cyclohexanone with a propargyl phosphate (B84403) or carbonate, catalyzed by a chiral copper-PyBox complex, can yield 2-(2-propynyl)cyclohexanone with high enantioselectivity.

Gold-catalyzed reactions have also emerged as a potent method. A chiral bifunctional phosphine (B1218219) ligand in combination with a gold(I) catalyst can enable the asymmetric intramolecular addition of a propargylic C-H bond to a tethered aldehyde, a reaction that can be adapted for ketone substrates. nsf.gov

Table 2: Examples of Asymmetric Catalysis for Cyclohexanone Propargylation

Catalyst System Substrates Enantiomeric Excess (e.e.) Key Feature Reference
Cu-PyBox Complex Cyclohexanone silyl enol ether, Propargyl phosphate Up to 95% Catalyzes reaction of a pre-formed enolate equivalent. rsc.org
Chiral Aldehyde-Nickel Dual Catalysis Amino acid esters, Propargylic alcohol derivatives Good to excellent Direct asymmetric α-propargylation. While shown for amino acid esters, the principle extends to ketone systems. researchgate.net

Diastereoselective Synthesis and Separation

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one or more stereocenters. The existing chirality influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. If an enantiomerically pure substituted cyclohexanone is used as the starting material, its propargylation at the α-position will result in diastereomeric products. The inherent stereochemistry of the ring can direct the incoming propargyl group to a specific face, resulting in a diastereoselective transformation. beilstein-journals.org

For example, the alkylation of a chiral 4-substituted cyclohexanone enolate with propargyl bromide will lead to two possible diastereomers: (2,4)-cis and (2,4)-trans. The ratio of these diastereomers is determined by the thermodynamics of the enolate and the steric interactions in the transition state. Often, the incoming electrophile prefers to add from the equatorial position to avoid steric clashes, leading to a major diastereomer.

If a reaction produces a mixture of diastereomers, they can be separated using standard laboratory techniques due to their different physical properties. mdpi.com Methods like column chromatography, fractional crystallization, or high-performance liquid chromatography (HPLC) can be employed to isolate the desired diastereomer. Once separated, the individual diastereomers can be carried forward in a synthesis. This strategy is particularly useful when a suitable enantioselective method is unavailable but a diastereoselective one is feasible.

Functional Group Interconversion Strategies for Alkyne Introduction

One common FGI strategy involves the conversion of an alkene to an alkyne. A synthesis could begin with the α-allylation of cyclohexanone to produce 2-(2-propenyl)cyclohexanone. The terminal alkene of the allyl group can then be converted to the desired alkyne. This is typically a two-step process:

Halogenation: The double bond is treated with bromine (Br₂) to form the vicinal dibromide, 2-(2,3-dibromopropyl)cyclohexanone.

Double Dehydrohalogenation: The resulting dibromide is treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to eliminate two equivalents of hydrogen bromide, forming the carbon-carbon triple bond of the propargyl group.

Another FGI approach starts with a different carbonyl compound. For example, a Corey-Fuchs reaction on 2-(formyl)cyclohexanone could install the terminal alkyne. This involves reacting the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to generate a dibromo-olefin, which is then treated with a strong base like n-butyllithium to form the lithium acetylide, followed by quenching to give the terminal alkyne.

Alternatively, α-functionalized cyclohexanones can serve as precursors.

From an α-Haloketone: 2-Bromocyclohexanone can be reacted with a propargyl nucleophile, such as propargylmagnesium bromide (a Grignard reagent) or propargyl-lithium, in a nucleophilic substitution reaction.

From an α-Hydroxyketone: An α-hydroxy group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a propargyl nucleophile.

These FGI strategies offer flexibility in synthesis design, allowing chemists to leverage different starting materials and reaction conditions to achieve the target molecule. cuny.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
2-(2-propynyl)cyclohexanone
(S)-(-)-1-Phenylethylamine
(S)-2-(Methoxymethyl)pyrrolidine (SMP)
Propargyl bromide
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
(R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)
Lithium diisopropylamide (LDA)
Evans-type oxazolidinone
trans-2-Phenylcyclohexanol
Pyranosyl-oxazoline (PyBox)
Propargyl phosphate
2-(2-propenyl)cyclohexanone
2-(2,3-dibromopropyl)cyclohexanone
Sodium amide
Potassium tert-butoxide
2-(formyl)cyclohexanone
Carbon tetrabromide
Triphenylphosphine
n-Butyllithium
2-Bromocyclohexanone

Advanced Spectroscopic and Spectrometric Characterization of Cyclohexanone, 2 2 Propynyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Cyclohexanone (B45756), 2-(2-propynyl)- is expected to show distinct signals corresponding to the protons of the cyclohexanone ring and the propargyl side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the anisotropy of the alkyne's triple bond.

The protons on the cyclohexanone ring would appear as complex multiplets in the range of approximately δ 1.5-2.5 ppm. The methine proton at the C2 position, being adjacent to both the carbonyl and the propargyl group, would likely resonate around δ 2.5-2.8 ppm. The methylene (B1212753) protons of the propargyl group (-CH₂-C≡CH) are expected to appear as a doublet around δ 2.3-2.6 ppm, with coupling to the terminal alkyne proton. The acetylenic proton (-C≡C-H) itself is anticipated to be a triplet at approximately δ 2.0-2.3 ppm due to long-range coupling with the propargyl methylene protons.

Table 1: Predicted ¹H NMR Signal Assignments and Coupling Constants

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H on C2 2.5 - 2.8 Multiplet -
H on C3, C4, C5, C6 1.5 - 2.5 Multiplets -
Propargyl -CH₂- 2.3 - 2.6 Doublet ~2.5

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is the most deshielded and is expected to appear at a chemical shift of around δ 210 ppm. The carbons of the alkyne group are characteristic, with the quaternary carbon appearing around δ 80-85 ppm and the terminal CH carbon around δ 70-75 ppm. The carbon at C2 of the cyclohexanone ring, substituted with the propargyl group, would likely be found in the δ 45-55 ppm region. The remaining cyclohexanone ring carbons would resonate at higher fields, between δ 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Predicted Chemical Shift (δ, ppm)
C1 (C=O) ~210
C2 45 - 55
C3, C4, C5, C6 20 - 40
Propargyl -CH₂- 20 - 30
Quaternary Alkyne C 80 - 85

Note: These are predicted values.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key correlations would be observed between the C2 proton and the adjacent protons on C3 and C6, as well as between the propargyl methylene protons and the terminal acetylenic proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the signals of the propargyl -CH₂- protons to the propargyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Important correlations would include the carbonyl carbon (C1) to the protons on C2 and C6, and the acetylenic carbons to the C2 proton of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY would show through-space correlations between protons. This could help determine the relative orientation of the propargyl group with respect to the cyclohexanone ring protons, providing insight into the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Cyclohexanone, 2-(2-propynyl)- , two key functional groups would give rise to strong and distinct absorption bands.

Carbonyl (C=O) stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹. The exact position can give clues about ring strain and conformation. For a six-membered ring ketone, this value is typical. qiboch.com

Alkyne (C≡C) stretch: A weak to medium, sharp band is anticipated in the range of 2100-2140 cm⁻¹ for the terminal alkyne.

Acetylenic C-H stretch: A sharp, and often strong, band should appear around 3300 cm⁻¹.

The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexanone ring and the propargyl group would be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Acetylenic C-H ~3300 Sharp, Strong
Aliphatic C-H 2850 - 3000 Medium to Strong
Alkyne C≡C 2100 - 2140 Weak to Medium, Sharp

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For Cyclohexanone, 2-(2-propynyl)- (C₉H₁₂O), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for cyclic ketones involve alpha-cleavage, where the bonds adjacent to the carbonyl group break. For this molecule, a likely fragmentation would be the loss of the propargyl group or cleavage of the cyclohexanone ring. The McLafferty rearrangement is another possible fragmentation pathway for ketones, though it requires the presence of a gamma-hydrogen, which is present in this structure.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Cyclohexanone, 2-(2-propynyl)- is a chiral molecule due to the stereocenter at the C2 position of the cyclohexanone ring. Therefore, it can exist as a pair of enantiomers.

Optical Rotation: A pure enantiomer of this compound will rotate the plane of polarized light, and its specific rotation ([α]) can be measured. The two enantiomers will have equal and opposite specific rotation values. A racemic mixture (50:50 of both enantiomers) will show no optical rotation.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of a chiral compound is unique and can be used to determine its absolute configuration by comparing the experimental spectrum with spectra predicted from theoretical calculations. The carbonyl chromophore and the alkyne group would both contribute to the CD spectrum.

The determination of these chiroptical properties is essential for any application where the stereochemistry of the molecule is important.

Mechanistic Investigations and Chemical Reactivity of Cyclohexanone, 2 2 Propynyl

Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the primary driver of the reactivity observed in this part of the molecule.

The electrophilic carbonyl carbon of 2-(2-propynyl)cyclohexanone is susceptible to attack by a wide array of nucleophiles. youtube.comyoutube.com These reactions, known as nucleophilic additions, proceed via a tetrahedral intermediate and are a fundamental class of transformations for ketones. youtube.com The stereochemical outcome of this addition is of significant interest in substituted cyclohexanones. The incoming nucleophile can approach from either the axial or equatorial face of the ring, leading to two possible diastereomeric alcohol products. The stereoselectivity is influenced by steric hindrance and electronic effects. researchgate.net For instance, small nucleophiles like hydride reagents (e.g., NaBH₄) often favor axial attack, leading to an equatorial alcohol, while bulkier reagents like Grignard reagents may favor equatorial attack to avoid steric clash, resulting in an axial alcohol.

Subsequent transformations of the resulting tertiary alcohol can lead to a variety of products. Dehydration can introduce a double bond, while oxidation (if possible) or substitution reactions at the alcohol position can further functionalize the molecule.

Table 1: Illustrative Nucleophilic Addition Reactions
Nucleophile/ReagentIntermediateFinal Product TypeNotes
Grignard Reagent (R-MgX)Magnesium alkoxideTertiary alcoholForms a new C-C bond. Stereoselectivity depends on the steric bulk of R.
Organolithium (R-Li)Lithium alkoxideTertiary alcoholSimilar to Grignard reagents, forms a new C-C bond.
Sodium Borohydride (B1222165) (NaBH₄)AlkoxyborateSecondary alcoholReduces the ketone to an alcohol. Typically favors axial attack.
Hydrogen Cyanide (HCN)Cyanohydrinα-hydroxy nitrileThe nitrile group can be further hydrolyzed to a carboxylic acid.
Primary Amine (R-NH₂)HemiaminalImineReaction involves addition followed by dehydration.

Like other ketones with α-hydrogens, 2-(2-propynyl)cyclohexanone can exist in equilibrium with its enol tautomers. masterorganicchemistry.comlibretexts.org This keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. pdx.eduoregonstate.edu The process can be catalyzed by either acid or base. libretexts.org

The structure of 2-(2-propynyl)cyclohexanone presents two non-equivalent α-carbons (C2 and C6) from which a proton can be removed to form an enolate, the conjugate base of the enol. This leads to the possibility of forming two different enolates: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by the removal of the most accessible, least sterically hindered α-hydrogen. In this case, deprotonation at the C6 position leads to the kinetic enolate. This product is formed faster and is favored under conditions of strong, bulky, non-nucleophilic bases (like Lithium Diisopropylamide, LDA) at low temperatures. youtube.comyoutube.com

Thermodynamic Enolate: Formed by the removal of an α-hydrogen that results in the more substituted, and therefore more stable, double bond. Deprotonation at the C2 position yields the more substituted thermodynamic enolate. It is the more stable product and is favored under conditions that allow for equilibrium to be established, such as using a weaker base or higher temperatures. youtube.comyoutube.com

The equilibrium between the keto and enol forms typically heavily favors the keto form for simple ketones like cyclohexanone (B45756). pdx.edulibretexts.org However, the formation of enolates is a crucial step in many reactions, including α-alkylation and condensation reactions, as the enolate is a potent carbon nucleophile.

Table 2: Conditions for Regioselective Enolate Formation
ConditionBaseTemperatureMajor ProductRationale
Kinetic ControlLithium Diisopropylamide (LDA)-78 °CLess substituted enolate (from C6)Fast, irreversible deprotonation of the sterically most accessible proton. youtube.com
Thermodynamic ControlSodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)25 °C or higherMore substituted enolate (from C2)Reversible deprotonation allows equilibrium to favor the more stable product. youtube.com

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group (a propargyl group in this case) offers a second site of reactivity, characterized by its π-bonds and the weakly acidic terminal proton.

The alkyne and carbonyl groups are both susceptible to reduction. The choice of reducing agent and reaction conditions determines the selectivity of the hydrogenation process. This allows for controlled pathways to various reduced products.

Selective Alkyne Reduction: The triple bond can be selectively reduced. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) will reduce the alkyne to a cis-alkene (2-allylcyclohexanone). Complete reduction to an alkane (2-propylcyclohexanone) can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas. researchgate.net

Selective Carbonyl Reduction: The ketone can be selectively reduced to a secondary alcohol without affecting the alkyne using hydride reagents like sodium borohydride (NaBH₄).

Complete Reduction: Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions can reduce both the alkyne and the carbonyl group.

The hydration of the terminal alkyne functionality, typically catalyzed by mercury(II) salts in aqueous acid, follows Markovnikov's rule. The initial reaction forms an enol intermediate where the hydroxyl group is attached to the more substituted carbon of the original double bond. This enol is unstable and rapidly tautomerizes to its more stable keto form. youtube.com For 2-(2-propynyl)cyclohexanone, this transformation would yield a diketone, specifically 2-(2-oxopropyl)cyclohexanone, also known as a 1,5-diketone.

The π-system of the alkyne can participate in pericyclic cycloaddition reactions. wikipedia.orgfiveable.me

Huisgen 1,3-Dipolar Cycloaddition: The terminal alkyne is an excellent dipolarophile for the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov A prominent example is the reaction with an azide (B81097) (a 1,3-dipole) to form a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry," especially the copper(I)-catalyzed variant (CuAAC), which proceeds with high efficiency and regioselectivity to yield the 1,4-disubstituted triazole. wikipedia.orgnih.gov

Diels-Alder Analogs: The alkyne can function as a dienophile in a [4+2] cycloaddition reaction, analogous to the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com It reacts with a conjugated diene to form a six-membered ring containing a double bond. Alkynes are generally less reactive dienophiles than alkenes unless activated by electron-withdrawing groups. However, under thermal conditions, the reaction can proceed to yield a cyclohexadiene derivative. libretexts.org

Table 3: Cycloaddition Reactions of the Alkyne Moiety
Reaction TypeReactant PartnerProduct ClassKey Features
Huisgen 1,3-Dipolar CycloadditionOrganic Azide (R-N₃)1,2,3-TriazoleHighly efficient, often catalyzed by Copper(I). wikipedia.orgnih.gov
Diels-Alder Reaction ([4+2])Conjugated DieneCyclohexadiene derivativeForms a six-membered ring; requires thermal conditions. wikipedia.orglibretexts.org
Nitrone-Alkyne CycloadditionNitroneIsoxazolineA type of 1,3-dipolar cycloaddition.

Electrophilic and Nucleophilic Addition to the Triple Bond

The carbon-carbon triple bond of the 2-(2-propynyl)- group is a region of high electron density, making it susceptible to attack by electrophiles. While specific studies detailing the addition reactions for this particular molecule are not extensively documented, the reactivity is predicted by well-established mechanisms for alkynes.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile (E+) first attacks the triple bond, leading to the formation of a vinyl cation intermediate. This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of this addition typically follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the alkyne that is bonded to the greater number of hydrogen atoms. For the terminal alkyne in Cyclohexanone, 2-(2-propynyl)-, this means the electrophile (often H+) would add to the terminal carbon (Cγ), and the nucleophile would add to the internal carbon (Cβ). A second addition can occur if excess reagent is used, typically resulting in a geminal disubstituted product.

Interactive Table: Predicted Products of Electrophilic Addition to Cyclohexanone, 2-(2-propynyl)- This table outlines the expected major products from common electrophilic addition reactions based on established principles.

ReagentPredicted IntermediateFinal Product (1 equivalent)Final Product (2 equivalents)
H-X (e.g., HBr)Vinyl cation at Cβ2-(2-Bromo-2-propenyl)cyclohexanone2-(2,2-Dibromopropyl)cyclohexanone
X₂ (e.g., Cl₂)Cyclic halonium ion2-(2,3-Dichloro-2-propenyl)cyclohexanone2-(2,2,3,3-Tetrachloropropyl)cyclohexanone
H₂O, H₂SO₄, HgSO₄Enol2-(2-Oxopropyl)cyclohexanone (a diketone)Not applicable

Nucleophilic Addition: The terminal proton of the propynyl (B12738560) group is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide anion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. This type of reaction extends the carbon chain and is a fundamental transformation in organic synthesis.

Pericyclic Reactions and Rearrangements Involving the Propynyl Group

The propynyl group in 2-propargylcyclohexanone can participate in unique rearrangement reactions, particularly under basic conditions. A notable transformation is the base-mediated aromatization of the cyclohexanone ring. researchgate.netkisti.re.krresearchgate.net This reaction proceeds via an 'intramolecular unsaturation transfer' mechanism. kisti.re.kr

The proposed mechanism involves the initial formation of an enolate from the cyclohexanone ring upon treatment with a base. This is followed by a series of prototropic shifts (proton transfers) that result in the migration of the unsaturation from the propargyl side chain into the six-membered ring, ultimately leading to the formation of a stable aromatic system, such as an alkylbenzene derivative. researchgate.net This process represents a significant skeletal rearrangement, transforming an aliphatic cyclic ketone into a polysubstituted aromatic compound. researchgate.netkisti.re.kr

While the propynyl group could theoretically act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), or the entire molecule could undergo other pericyclic reactions like ene reactions, specific examples involving Cyclohexanone, 2-(2-propynyl)- as the substrate are not well-documented in the literature.

α-Carbon Reactivity and Stereochemical Control

The presence of the carbonyl group renders the protons on the adjacent α-carbons (C1 and C2) acidic. Deprotonation with a suitable base generates a nucleophilic enolate intermediate, which is central to the reactivity of this compound. The enolate can then react with a variety of electrophiles.

The introduction of the propynyl group at the C2 position creates a stereocenter. Therefore, reactions occurring at either α-carbon (C2 or C6) must consider stereochemical outcomes. The formation of the enolate can lead to racemization if the reaction is performed on an enantiomerically pure starting material under equilibrating conditions. However, the use of chiral bases or auxiliaries can allow for stereocontrolled functionalization.

A key application demonstrating the α-carbon reactivity is its use in the synthesis of marine alkaloids. For instance, 2-propargylcyclohexanone undergoes a Strecker reaction with cyanide and ammonia. sci-hub.se In this reaction, the ketone is converted to an α-amino nitrile, a crucial intermediate for the diastereocontrolled formal synthesis of (±)-lepadiformine. sci-hub.se

Interactive Table: Representative Reactions at the α-Carbon of Cyclohexanone, 2-(2-propynyl)- This table summarizes key transformations involving the formation of an enolate intermediate.

Reaction TypeReagent(s)Product TypeSignificance
α-AlkylationBase (e.g., LDA), then R-Xα-Alkyl-α-propargyl cyclohexanoneFormation of a new C-C bond; potential for creating a quaternary stereocenter.
Strecker SynthesisKCN, NH₄Clα-Amino nitrileIntermediate for amino acid and alkaloid synthesis, such as in the route to lepadiformine. sci-hub.se
Aldol (B89426) AdditionAldehyde/Ketone, Acid/Base catalystβ-Hydroxy ketoneC-C bond formation to create more complex molecular architectures.
AromatizationStrong Base (e.g., t-BuOK)Alkylbenzene derivativeSkeletal rearrangement via intramolecular proton transfers. researchgate.netkisti.re.kr

Oxidative and Reductive Transformations

The two primary functional groups in Cyclohexanone, 2-(2-propynyl)-, the ketone and the alkyne, can both undergo oxidative and reductive transformations. The selectivity of these reactions depends heavily on the choice of reagents and reaction conditions.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The alkyne can be selectively reduced to a (Z)-alkene using hydrogen gas with Lindlar's catalyst, or to an (E)-alkene via a dissolving metal reduction (e.g., Na in NH₃). More powerful reducing agents, such as catalytic hydrogenation with palladium on carbon (H₂/Pd-C), will typically reduce both the alkyne and the ketone, leading to 2-propylcyclohexanol.

Oxidation: The ketone can undergo Baeyer-Villiger oxidation with a peroxy acid (e.g., m-CPBA) to form a lactone (a cyclic ester). The triple bond of the propynyl group can be cleaved under strong oxidizing conditions (e.g., ozonolysis or KMnO₄), which would break the side chain to yield a carboxylic acid derivative at the C2 position of the cyclohexanone ring.

Interactive Table: Predicted Outcomes of Redox Reactions This table illustrates the products expected from various oxidative and reductive transformations of Cyclohexanone, 2-(2-propynyl)-.

TransformationReagent(s)Functional Group TargetedPredicted Major Product
Selective Ketone ReductionNaBH₄Ketone2-(2-Propynyl)cyclohexanol
Selective Alkyne Reduction (Z)H₂, Lindlar's CatalystAlkyne2-((Z)-2-Propenyl)cyclohexanone
Selective Alkyne Reduction (E)Na, NH₃ (l)Alkyne2-((E)-2-Propenyl)cyclohexanone
Exhaustive ReductionH₂, Pd/CKetone and Alkyne2-Propylcyclohexanol
Baeyer-Villiger Oxidationm-CPBAKetoneOxepan-2-one derivative
Oxidative Cleavage1. O₃; 2. H₂OAlkyne(2-Oxocyclohexyl)acetic acid

Theoretical and Computational Studies on Cyclohexanone, 2 2 Propynyl

Conformational Analysis of the Cyclohexanone (B45756) Ring and Side Chain via Computational Methods

The conformational landscape of 2-(2-propynyl)cyclohexanone is primarily dictated by the chair conformation of the cyclohexanone ring and the orientation of the 2-propynyl side chain. Computational methods are instrumental in determining the relative stabilities of the possible conformers. sapub.org The two principal chair conformations arise from the ring inversion, placing the 2-propynyl group in either an axial or an equatorial position.

Generally, for substituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable to avoid 1,3-diaxial interactions. sapub.org In the case of 2-(2-propynyl)cyclohexanone, the equatorial conformer is predicted to be the more stable of the two chair conformations. This is due to the steric hindrance that would occur between the axial 2-propynyl group and the axial hydrogens at the C4 and C6 positions.

Further complexity is introduced by the rotation around the C-C bond connecting the side chain to the cyclohexanone ring. Different staggered and eclipsed conformations of the propynyl (B12738560) group relative to the ring can be modeled to identify the global minimum energy structure. These calculations typically involve geometry optimization of various starting structures to find the lowest energy conformers. The relative energies of these conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of 2-(2-propynyl)cyclohexanone. appleacademicpress.comesqc.org These methods solve the Schrödinger equation in an approximate manner to provide insights into the molecule's behavior. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. nih.govtandfonline.com

Electronic Structure: DFT calculations can determine the molecular orbital (MO) energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.com The distribution of electron density can also be visualized, highlighting regions of the molecule that are electron-rich or electron-poor.

Molecular Properties: A variety of molecular properties can be calculated using DFT. These include:

Dipole Moment: This provides information about the polarity of the molecule.

Polarizability: This describes how easily the electron cloud of the molecule can be distorted by an external electric field.

Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule, which can be used to understand electrostatic interactions and reactivity. eurjchem.com

Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated for different conformers to determine their relative stabilities. researchgate.net

These calculated properties are essential for understanding the intrinsic characteristics of 2-(2-propynyl)cyclohexanone and for predicting its behavior in different chemical environments.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of 2-(2-propynyl)cyclohexanone can be calculated using DFT. nih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as C=O stretching, C-H stretching, and C≡C stretching. The calculated IR spectrum can be compared with an experimental spectrum to confirm the structure of the compound and to assign the observed absorption bands to specific molecular vibrations. nist.govnist.gov It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental values, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical NMR spectra that can be compared with experimental data to assign the signals in the experimental spectrum to specific atoms in the molecule. nih.gov This comparison is a powerful tool for structure elucidation and conformational analysis.

Table of Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic ParameterCalculated Value (DFT/B3LYP/6-31G*)Experimental Value
IR (cm⁻¹)
C=O Stretch~1730~1715
C≡C Stretch~2125~2120
≡C-H Stretch~3310~3300
¹³C NMR (ppm)
C=O~209~208
Cα (substituted)~55~54
C≡C (terminal)~83~82
C≡C (internal)~70~69
¹H NMR (ppm)
≡C-H~2.2~2.1

Note: The values in this table are hypothetical and serve as an example of how computational and experimental data can be compared.

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Calculations

Computational methods are invaluable for elucidating reaction mechanisms by modeling transition states and calculating reaction energy profiles. rsc.orgresearchgate.net For 2-(2-propynyl)cyclohexanone, this could involve studying various reactions such as enolate formation, aldol (B89426) reactions, or cycloadditions involving the alkyne group.

Transition State Modeling: A transition state (TS) is a high-energy, transient species that exists at the maximum of the reaction energy profile. nih.govdiva-portal.org Computational chemists can locate the geometry of a transition state using various algorithms. The authenticity of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Energy Profile Calculations: Once the structures of the reactants, intermediates, transition states, and products have been optimized, their energies can be calculated to construct a reaction energy profile. This profile plots the energy of the system as it progresses along the reaction coordinate. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. researchgate.net By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified.

For instance, in the base-catalyzed alkylation of 2-(2-propynyl)cyclohexanone, computational modeling could be used to:

Model the deprotonation at the α-carbon to form the enolate.

Locate the transition state for the reaction of the enolate with an electrophile.

Calculate the energies of the reactants, the enolate intermediate, the transition state, and the final product.

Construct an energy profile to understand the thermodynamics and kinetics of the reaction.

These computational studies provide a detailed, molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone. nih.govdiva-portal.org

Strategic Applications of Cyclohexanone, 2 2 Propynyl in Complex Organic Synthesis

As a Precursor for Diverse Heterocyclic Scaffolds

The unique structure of 2-(2-propynyl)cyclohexanone makes it an ideal precursor for the synthesis of various heterocyclic systems. The ketone provides a handle for condensation and cyclization reactions, while the terminal alkyne is amenable to a wide range of addition and annulation processes. This dual reactivity is key to its utility in constructing heterocycles that are prevalent in pharmaceuticals, agrochemicals, and materials science.

The synthesis of furan derivatives from 2-(2-propynyl)cyclohexanone can be achieved through transformations that generate a 1,4-dicarbonyl intermediate, which is a classic precursor for furan synthesis via the Paal-Knorr reaction. The hydration of the alkyne functionality in 2-(2-propynyl)cyclohexanone, typically catalyzed by acid or mercury salts, yields a 1,4-diketone. Subsequent acid-catalyzed intramolecular cyclization and dehydration of this diketone leads to the formation of a substituted tetrahydrobenzofuran, a fused furan derivative. rsc.orgnih.gov The reaction of acetonyl tetrahydropyranyl ether with ketones in the presence of lithium di-isopropylamide and zinc chloride produces cross-aldol condensation products, which are then transformed into 3-methylfurans by treatment with aqueous toluene-p-sulphonic acid. rsc.org Similarly, tetrahydrobenzofurans can be obtained by using 2-hydroxycyclohexanone trimethylsilyl ether. rsc.org

While direct synthesis of chromanol derivatives from 2-(2-propynyl)cyclohexanone is less common, multistep sequences can be envisioned. For instance, the cyclohexanone (B45756) ring could be aromatized to a phenol, and the propargyl group could then participate in a cyclization reaction to form the pyran ring of the chromanol system.

Table 1: Representative Synthesis of Furan Derivatives

Starting Material Reagents and Conditions Product Yield
2-(2-propynyl)cyclohexanone 1. HgSO₄, H₂SO₄, H₂O2. p-TsOH, Toluene, reflux 4,5,6,7-Tetrahydro-3-methylbenzofuran Good

This table presents a plausible synthetic route based on established methodologies for furan synthesis from related precursors.

The synthesis of nitrogen-containing heterocycles such as pyrroles and indoles is a cornerstone of medicinal chemistry, and 2-(2-propynyl)cyclohexanone provides a valuable entry point to these scaffolds.

Pyrroles: Similar to furan synthesis, the Paal-Knorr pyrrole synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org Hydration of the alkyne in 2-(2-propynyl)cyclohexanone to the corresponding 1,4-diketone, followed by condensation with a primary amine or ammonia, affords substituted tetrahydroindoles, which are fused pyrrole derivatives. metu.edu.tr This method is highly versatile, allowing for the introduction of various substituents on the nitrogen atom of the pyrrole ring. nih.gov

Indoles: The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. thermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone derived from a ketone or aldehyde. thermofisher.com 2-(2-propynyl)cyclohexanone can react with a phenylhydrazine derivative to form the corresponding hydrazone. Upon treatment with an acid catalyst such as glacial acetic acid, polyphosphoric acid, or zinc chloride, this intermediate undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and loss of ammonia to yield a propargyl-substituted 1,2,3,4-tetrahydrocarbazole, a valuable indole derivative. nih.govyoutube.com The reaction tolerates a variety of substitutions on the starting cyclohexanones. organic-chemistry.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles

Target Heterocycle Synthetic Method Reagents and Conditions
Tetrahydroindole Paal-Knorr Synthesis 1. Alkyne hydration (e.g., HgSO₄, H₂SO₄)2. R-NH₂, acid catalyst

The presence of both a ketone and a reactive alkyne in 2-(2-propynyl)cyclohexanone makes it an excellent substrate for a variety of cyclization reactions to generate complex fused ring systems. rsc.org These reactions can proceed through various mechanisms, including cationic, radical, or transition-metal-catalyzed pathways.

For example, an intramolecular "cut-and-sew" transformation between the cyclobutanone (as a surrogate for the cyclohexanone reactivity at the alpha-position) and the alkyne, catalyzed by rhodium, can construct cyclohexenone-fused rings. nih.gov Cationic cyclization, promoted by a Brønsted or Lewis acid, can also be employed. Protonation of the ketone can initiate a cascade reaction where the alkyne acts as a nucleophile, leading to the formation of bicyclic systems. organic-chemistry.org This type of alkynyl Prins carbocyclization can generate synthetically versatile scaffolds with opportunities for further derivatization. rsc.org These methods provide rapid access to highly functionalized and structurally complex fused ring systems. nih.gov

Role as a Key Intermediate in Natural Product Total Synthesis

Cyclohexanone derivatives are frequently employed as key intermediates in the total synthesis of complex natural products. nih.govscripps.edu The ability to introduce stereocenters and functional groups in a controlled manner makes them valuable starting points for building intricate molecular frameworks. While specific examples detailing the use of 2-(2-propynyl)cyclohexanone in a completed natural product total synthesis are not widely reported, its potential is evident from syntheses involving structurally related compounds.

For instance, optically active cyclohexanone derivatives are crucial starting materials in the synthesis of monoterpene indole alkaloids like (−)-mersicarpine. nih.gov The synthesis of such complex molecules often relies on the strategic use of functionalized cyclic ketones to establish the core ring system and introduce key stereochemistry early in the synthetic sequence. The propargyl group in 2-(2-propynyl)cyclohexanone could serve as a linchpin for connecting different fragments of a complex target or for undergoing further transformations to install required functionality, highlighting its potential as a powerful tool for natural product synthesis. nih.gov

Synthesis of Advanced Synthetic Building Blocks and Fine Chemicals (e.g., 1,4-Diketones, Cyclohexenones)

Beyond its direct use in constructing complex molecules, 2-(2-propynyl)cyclohexanone is a precursor to other valuable synthetic building blocks and fine chemicals, such as 1,4-diketones and substituted cyclohexenones.

1,4-Diketones: As mentioned previously, the hydration of the terminal alkyne in 2-(2-propynyl)cyclohexanone provides a straightforward route to 1,4-diketones. organic-chemistry.org This transformation can be achieved using various methods, including mercury-catalyzed hydration, acid-catalyzed hydration, or transition-metal-catalyzed processes. The resulting 1,4-diketones are themselves versatile intermediates for the synthesis of a wide range of compounds, including heterocycles (furans, pyrroles, thiophenes), cyclopentenones (via intramolecular aldol (B89426) condensation), and other valuable organic molecules. nih.gov

Cyclohexenones: Substituted cyclohexenones are important structural motifs in many natural products and pharmaceuticals. mdpi.com While various methods exist for the synthesis of cyclohexenones, the unique structure of 2-(2-propynyl)cyclohexanone offers potential for novel synthetic approaches. For example, conversion of the ketone to a propargyl alcohol, followed by a Meyer-Schuster rearrangement or a related gold- or platinum-catalyzed rearrangement, could provide access to α,β-unsaturated ketones within the cyclohexanone framework.

Derivatization for Analytical or Material Science Purposes

The reactivity of the ketone and alkyne functionalities in 2-(2-propynyl)cyclohexanone also allows for its derivatization for applications in analytical chemistry and material science.

Analytical Derivatization: In analytical chemistry, derivatization is often used to enhance the detectability or chromatographic properties of an analyte. mdpi.com The ketone group of 2-(2-propynyl)cyclohexanone can be reacted with various derivatizing agents, such as hydroxylamine to form an oxime, or with a hydrazine derivative to form a hydrazone. These derivatives may exhibit improved volatility or thermal stability for gas chromatography (GC) analysis, or they may contain a chromophore for enhanced detection by UV-Vis spectroscopy in high-performance liquid chromatography (HPLC). The use of cyclohexanone itself as a derivatizing reagent for the GC-MS detection of amphetamines and ephedrines highlights the utility of the cyclohexanone core in analytical methods. nih.gov

Material Science Applications: The terminal alkyne group is particularly useful in material science due to its ability to participate in highly efficient and specific "click" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent attachment of the 2-(2-propynyl)cyclohexanone moiety to polymers, surfaces, or biomolecules that have been functionalized with an azide (B81097) group. This could be used to modify the properties of materials, for example, by introducing a hydrophobic cyclohexanone unit, or to immobilize the molecule on a solid support for use in solid-phase synthesis or as a heterogeneous catalyst. Cyclohexanone is also used as a monomer in the synthesis of cyclohexanone resins and other polymers. nih.gov

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or GC-MS.
  • Optimize solvent polarity (e.g., THF or DMF) to balance reactivity and selectivity.

How can researchers characterize the molecular structure of 2-(2-propynyl)cyclohexanone using spectroscopic techniques?

Basic Research Question
Structural elucidation relies on multi-spectral analysis:

  • 1H/13C NMR :
    • Identify the cyclohexanone carbonyl signal (~208-210 ppm in 13C NMR).
    • Propargyl protons (≡C-H) appear as a triplet near δ 2.1–2.3 ppm in 1H NMR, with coupling constants (~2-3 Hz) indicative of alkyne geometry .
  • Mass Spectrometry (MS) :
    • Look for molecular ion peaks (M+) and fragmentation patterns (e.g., loss of CO or propargyl groups) .
  • IR Spectroscopy :
    • Confirm carbonyl (C=O) stretch (~1715 cm⁻¹) and alkyne (C≡C) stretch (~2100 cm⁻¹) .

Validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

What experimental design strategies are optimal for enhancing the yield of 2-(2-propynyl)cyclohexanone under varying reaction conditions?

Advanced Research Question
A Box-Behnken Design (BBD) is effective for optimizing multi-variable reactions:

  • Factors and Levels :
    • Temperature (X₁): 60°C, 80°C, 100°C.
    • Catalyst loading (X₂): 2 mol%, 5 mol%, 8 mol%.
    • Solvent ratio (X₃): 1:1, 1:2, 1:3 (e.g., DMF:H₂O) .
  • Response Surface Methodology (RSM) :
    • Model interactions between variables and predict optimal conditions.
    • For example, higher temperatures may accelerate propargylation but risk side reactions (e.g., polymerization) .

Data Analysis : Use software like Design-Expert® to generate quadratic models and validate via ANOVA.

How should researchers address discrepancies in thermodynamic data (e.g., enthalpy of formation) reported for cyclohexanone derivatives?

Advanced Research Question
Discrepancies in thermodynamic properties (e.g., ΔfH°) arise from differing measurement techniques or sample purity. To resolve:

  • Comparative Analysis :
    • Cross-reference experimental data (e.g., combustion calorimetry ) with computational results (e.g., Gaussian-based calculations).
    • For 2-(1-cyclohexenyl)cyclohexanone, reported ΔfH°liquid values vary by ±1.8 kJ/mol due to isomerization effects .
  • Validation Protocols :
    • Replicate measurements using high-purity samples (>99%) and standardized conditions (e.g., NIST protocols) .
    • Apply Washburn corrections for systematic errors in combustion studies .

What role does computational chemistry play in predicting the reactivity of 2-(2-propynyl)cyclohexanone in catalytic processes?

Advanced Research Question
Computational tools aid in:

  • Reaction Pathway Mapping :
    • Simulate transition states (e.g., using Gaussian 16) to identify rate-determining steps in propargylation or oxidation .
  • Catalyst Design :
    • Screen metal catalysts (e.g., Pd vs. Cu) by calculating adsorption energies on ketone substrates .
  • Solvent Effects :
    • COSMO-RS models predict solvent interactions to optimize selectivity .

Case Study : DFT studies on cyclohexanone oxime hydrolysis revealed that Brønsted acid sites in catalysts lower activation barriers by stabilizing intermediates .

How can researchers analyze contradictory biological activity data for cyclohexanone derivatives like 2-(2-propynyl)cyclohexanone?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial assays) often stem from:

  • Experimental Variables :
    • Strain specificity: Test against Gram-positive vs. Gram-negative bacteria.
    • Concentration thresholds: Determine minimum inhibitory concentrations (MICs) via microdilution assays .
  • Structural Modifications :
    • Compare substituent effects (e.g., hydroxyl vs. propargyl groups) on membrane permeability using logP calculations .

Data Reconciliation : Use meta-analysis to identify trends across studies and validate via dose-response assays.

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